molecular formula C11H5BrF4N2O B13700929 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde

Cat. No.: B13700929
M. Wt: 337.07 g/mol
InChI Key: SSULECBPTVJFCY-UHFFFAOYSA-N
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Description

The compound identified as MFCD33022619 is known as 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol. This compound is a member of the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of bromine, fluorine, and trifluoromethyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a dicarbonyl compound and an amine.

    Introduction of Bromine: Bromination of the imidazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the Fluoro-Phenyl Group: The fluoro-phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Introduction of the Thiol Group: The thiol group is introduced through a nucleophilic substitution reaction using a thiolating agent.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol would involve large-scale versions of the above synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol can undergo oxidation to form a disulfide bond.

    Reduction: The compound can be reduced to break the disulfide bond back into thiol groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the bromine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-phenylimidazole-2-thiol: Lacks the fluoro and trifluoromethyl groups.

    4-[2-Fluoro-3-(trifluoromethyl)phenyl]imidazole: Lacks the bromine and thiol groups.

    5-Bromo-4-[2-chloro-3-(trifluoromethyl)phenyl]imidazole-2-thiol: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The unique combination of bromine, fluorine, and trifluoromethyl groups in 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol provides it with distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H5BrF4N2O

Molecular Weight

337.07 g/mol

IUPAC Name

5-bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H5BrF4N2O/c12-10-9(17-7(4-19)18-10)5-2-1-3-6(8(5)13)11(14,15)16/h1-4H,(H,17,18)

InChI Key

SSULECBPTVJFCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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